molecular formula C14H11FO2 B6373582 4-(3-Acetylphenyl)-2-fluorophenol CAS No. 1261935-65-2

4-(3-Acetylphenyl)-2-fluorophenol

Cat. No.: B6373582
CAS No.: 1261935-65-2
M. Wt: 230.23 g/mol
InChI Key: RQMJQBLKHLAUKG-UHFFFAOYSA-N
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Description

4-(3-Acetylphenyl)-2-fluorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a fluorine atom at the second position and an acetyl group at the third position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Acetylphenyl)-2-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-acetylphenylboronic acid and 2-fluorophenol.

    Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 3-acetylphenylboronic acid with 2-fluorophenol. This reaction is catalyzed by a palladium catalyst and typically carried out in the presence of a base such as potassium carbonate in an organic solvent like toluene or ethanol.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Acetylphenyl)-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The acetyl group can be reduced to an alcohol or further to a hydrocarbon.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

4-(3-Acetylphenyl)-2-fluorophenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-Acetylphenyl)-2-fluorophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets, while the acetyl group may influence its metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Acetylphenyl)-2-chlorophenol: Similar structure but with a chlorine atom instead of fluorine.

    4-(3-Acetylphenyl)-2-bromophenol: Similar structure but with a bromine atom instead of fluorine.

    4-(3-Acetylphenyl)-2-iodophenol: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

4-(3-Acetylphenyl)-2-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of organic molecules, making this compound particularly valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[3-(3-fluoro-4-hydroxyphenyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9(16)10-3-2-4-11(7-10)12-5-6-14(17)13(15)8-12/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMJQBLKHLAUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684239
Record name 1-(3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261935-65-2
Record name 1-(3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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